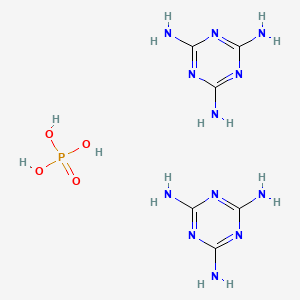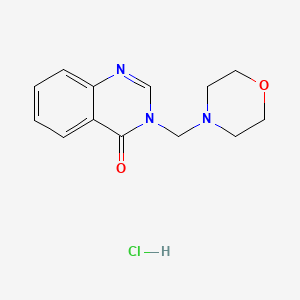
4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a morpholinomethyl group to the quinazolinone core enhances its chemical properties and biological activities, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride typically involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. One common method involves the use of a copper(I) catalyst, which facilitates the C-N coupling, reductive amination, cyclization, and oxidation steps . The reaction conditions often include the use of an azide ion as a nitrogen source and dimethyl acetamide (DMA) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives, including this compound, have shown promise in the development of new therapeutic agents for diseases such as cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents on the quinazolinone core.
Morpholine-Containing Compounds: Compounds with a morpholine moiety, such as morpholine-based enzyme inhibitors and pharmaceuticals.
Uniqueness
4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride is unique due to the presence of both the quinazolinone core and the morpholinomethyl group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other similar compounds.
Propriétés
Numéro CAS |
68638-39-1 |
|---|---|
Formule moléculaire |
C13H16ClN3O2 |
Poids moléculaire |
281.74 g/mol |
Nom IUPAC |
3-(morpholin-4-ylmethyl)quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C13H15N3O2.ClH/c17-13-11-3-1-2-4-12(11)14-9-16(13)10-15-5-7-18-8-6-15;/h1-4,9H,5-8,10H2;1H |
Clé InChI |
KYWYGTAWWDPUTK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CN2C=NC3=CC=CC=C3C2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



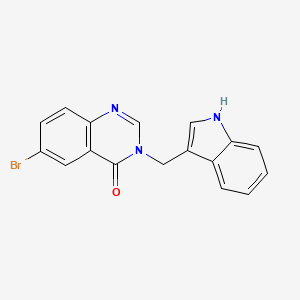
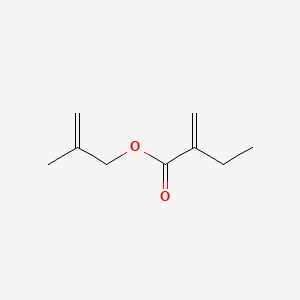
![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)
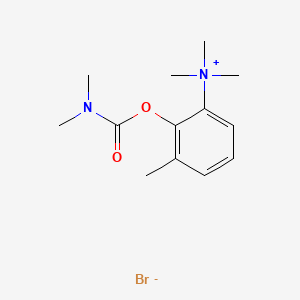

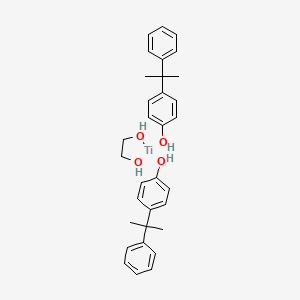
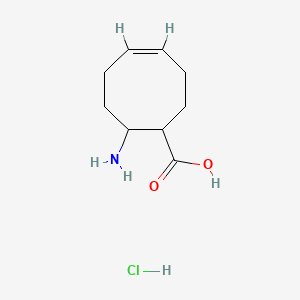
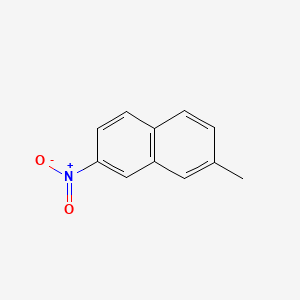
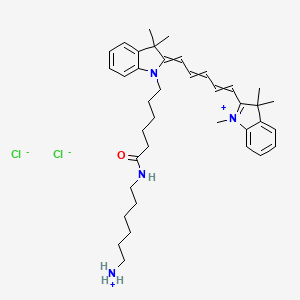
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)

